N-cyclohexyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclohexyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 7 with a cyclohexylcarboxamide moiety.
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C22H23N3O3/c1-28-20-10-6-5-9-19(20)25-14-23-18-13-15(11-12-17(18)22(25)27)21(26)24-16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26) |
InChI Key |
MXYZFIZSLIYRFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with cyclohexanone to form an intermediate, which is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazoline core or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications: Quinazoline Derivatives
F072-1180: N-cyclohexyl-2-(diethylamino)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
- Structural Differences: Position 2: Diethylamino group vs. absence in the target compound. Position 3: Phenyl vs. 2-methoxyphenyl in the target. Position 7: Shared cyclohexylcarboxamide.
- The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects, which could modulate binding to hydrophobic pockets or aromatic stacking interactions .
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8)
- Structural Differences :
- Position 2 : Thioether-linked 2-chlorobenzyl vs. unsubstituted in the target.
- Position 7 : Methyl ester vs. cyclohexylcarboxamide.
- Functional Implications :
Table 1: Structural Comparison of Quinazoline Derivatives
Role of the 2-Methoxyphenyl Substituent
The 2-methoxyphenyl group is a critical structural motif in diverse compounds:
- NBOMe Series () : In 25I-NBOMe, the 2-methoxyphenylmethyl group is essential for serotonin receptor (5-HT2A) binding. While the target compound’s quinazoline core differs, the 2-methoxyphenyl group may similarly engage in π-π stacking or hydrophobic interactions .
- Chalcogen Bonding () : In (2-methoxyphenyl)-λ³-iodanylidene malonates, the methoxy oxygen participates in O⋯O chalcogen bonding, stabilizing the structure. This suggests the target compound’s methoxy group could influence crystal packing or intermolecular interactions .
Carboxamide vs. Ester Functionality
- Carboxamide (Target Compound) :
- Forms hydrogen bonds with biological targets (e.g., enzymes), improving binding affinity.
- Higher solubility in polar solvents compared to esters.
- Increased lipophilicity may enhance blood-brain barrier penetration .
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